molecular formula C14H14ClN3S B2419057 N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2,4-dimethylaniline CAS No. 338976-33-3

N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2,4-dimethylaniline

Cat. No.: B2419057
CAS No.: 338976-33-3
M. Wt: 291.8
InChI Key: ZYWQCDSIHHTWFR-UHFFFAOYSA-N
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Description

“N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2,4-dimethylaniline” is a chemical compound with the IUPAC name (6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-methylmethanamine . It has a molecular weight of 201.68 . The compound is typically stored at room temperature and is in the form of an oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8ClN3S/c1-9-4-5-6(8)10-7-11(5)2-3-12-7/h2-3,9H,4H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 201.68 . It is an oil at room temperature . More detailed physical and chemical properties may be available in specialized chemical databases.

Scientific Research Applications

Synthetic Utility in Organic Chemistry N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2,4-dimethylaniline and related compounds have shown immense potential in organic synthesis. For instance, the derivatives of o-phenylenediamines, which bear structural resemblance, are pivotal in synthesizing a range of complex organic molecules like benzimidazoles, quinoxalines, and benzo[1,5]diazepines. These compounds have far-reaching applications in pharmaceuticals and other domains (Ibrahim, 2011).

Advances in Optical Sensor Development N-heterocycles, closely associated with this compound, are significant in crafting optical sensors. These compounds, due to their ability to form coordination and hydrogen bonds, are extensively used as recognition units in sensor technology. They exhibit unique sensing properties and have broad biological and medicinal implications, demonstrating their versatility in scientific applications (Jindal & Kaur, 2021).

Implications in Neurodegeneration and Pain Management Molecules structurally akin to this compound, like certain mGluR5 antagonists, are being scrutinized for their potential in addressing neurodegeneration, addiction, anxiety, and pain management. These compounds interact with glutamate receptors in the CNS and have shown promise in preclinical studies for various neurological conditions (Lea & Faden, 2006).

Nuclear Staining and Radioprotection The interaction of related compounds with DNA, particularly in the context of nuclear staining and radioprotection, has been a subject of scientific interest. Hoechst 33258, for example, binds strongly to the minor groove of double-stranded DNA. Derivatives of such molecules are utilized in cell biology for chromosome and nuclear staining, with implications in radioprotection and as topoisomerase inhibitors (Issar & Kakkar, 2013).

Contributions to Food Safety and Chemistry The chemistry of heterocyclic amines like PhIP, which shares structural features with this compound, is crucial in understanding food safety. These compounds, formed during food processing, have led to insights into the chemistry of lipid oxidation and Maillard reactions, highlighting the intricate balance between nutrient composition and potential toxicant formation (Zamora & Hidalgo, 2015).

Properties

IUPAC Name

N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2,4-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3S/c1-9-3-4-11(10(2)7-9)16-8-12-13(15)17-14-18(12)5-6-19-14/h3-7,16H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWQCDSIHHTWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NCC2=C(N=C3N2C=CS3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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